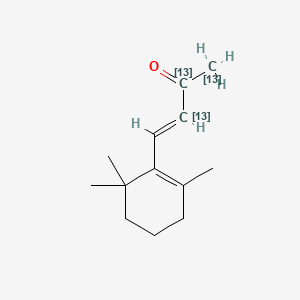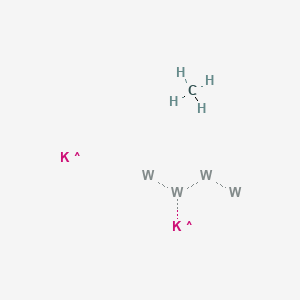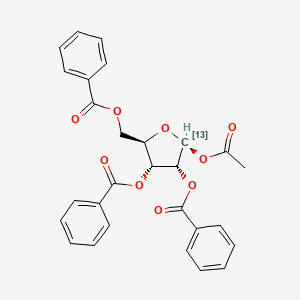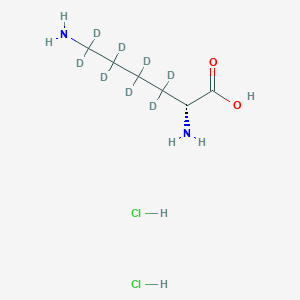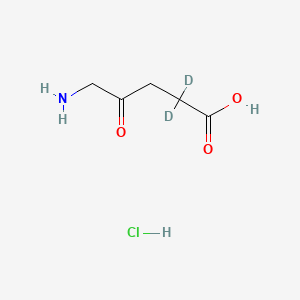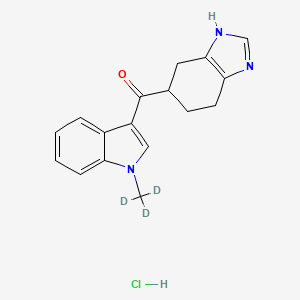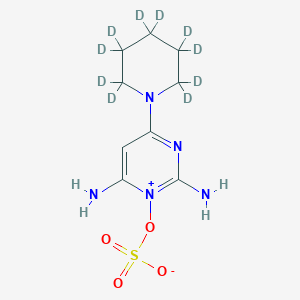
Minoxidil Sulfate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minoxidil Sulfate-d10 is a deuterated form of Minoxidil Sulfate, an active metabolite of Minoxidil. Minoxidil Sulfate is known for its vasodilating and hair growth-promoting properties. It is primarily used in the treatment of androgenetic alopecia and severe hypertension .
Méthodes De Préparation
Minoxidil Sulfate-d10 is synthesized from Minoxidil through sulfotransferase enzymes, with the predominant enzyme being SULT1A1 . The synthetic route involves the sulfation of Minoxidil, which can be achieved using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere .
Analyse Des Réactions Chimiques
Minoxidil Sulfate-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to Minoxidil.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Minoxidil Sulfate-d10 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Minoxidil Sulfate in various formulations.
Biology: It is employed in studies investigating the metabolic pathways of Minoxidil and its derivatives.
Medicine: this compound is used in research focused on developing new treatments for hair loss and hypertension.
Industry: It is utilized in the formulation of topical solutions and foams for hair growth promotion .
Mécanisme D'action
Minoxidil Sulfate-d10 exerts its effects primarily through the opening of potassium channels. This action leads to hyperpolarization of cell membranes, resulting in vasodilation and increased blood flow. In hair follicles, this mechanism promotes the transition from the telogen (resting) phase to the anagen (growth) phase, thereby stimulating hair growth .
Comparaison Avec Des Composés Similaires
Minoxidil Sulfate-d10 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
Minoxidil: The parent compound, known for its vasodilating and hair growth-promoting properties.
Minoxidil Sulfate: The non-deuterated form, which is the active metabolite of Minoxidil.
Finasteride: Another compound used in the treatment of androgenetic alopecia, though it works through a different mechanism by inhibiting the enzyme 5-alpha reductase .
This compound stands out due to its enhanced stability and precision in research applications, making it a valuable tool in scientific studies.
Propriétés
Formule moléculaire |
C9H15N5O4S |
|---|---|
Poids moléculaire |
299.38 g/mol |
Nom IUPAC |
[2,6-diamino-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimidin-1-ium-1-yl] sulfate |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6H,1-5H2,(H4,10,11,12,15,16,17)/i1D2,2D2,3D2,4D2,5D2 |
Clé InChI |
OEOLOEUAGSPDLT-YXALHFAPSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


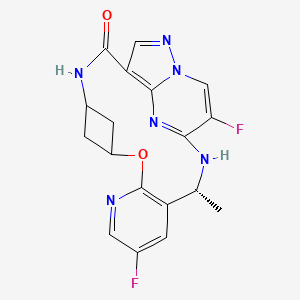
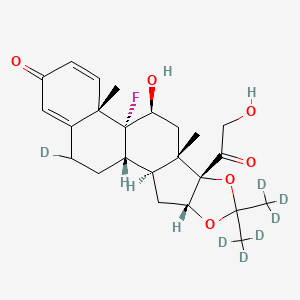
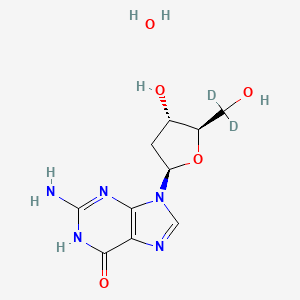

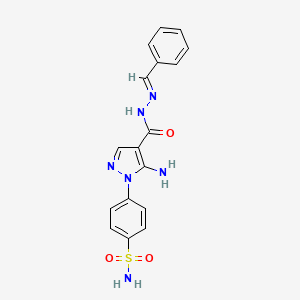
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
